molecular formula C6H8N2 B12923753 2,3,4,5-Tetrahydropyridine-3-carbonitrile CAS No. 140438-51-3

2,3,4,5-Tetrahydropyridine-3-carbonitrile

Cat. No.: B12923753
CAS No.: 140438-51-3
M. Wt: 108.14 g/mol
InChI Key: SSMVNUINKQRUGO-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H8N2 It is a derivative of tetrahydropyridine, characterized by the presence of a nitrile group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydropyridine-3-carbonitrile can be achieved through several methods. One common approach involves the partial reduction of pyridinecarbonitriles using palladium-catalyzed hydrogenation. This method allows for the selective reduction of the pyridine ring while preserving the nitrile group . Another method involves the cyclization of pentanediamine in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and selectivity, often employing palladium on carbon (Pd/C) as a catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) is commonly used for catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

2,3,4,5-Tetrahydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing enzyme activity and receptor binding. The compound’s heterocyclic structure allows it to mimic natural substrates, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

2,3,4,5-tetrahydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h3,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMVNUINKQRUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710569
Record name 2,3,4,5-Tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140438-51-3
Record name 2,3,4,5-Tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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